N-cyclohexylpyrimidine-2-carboxamide
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Description
N-cyclohexylpyrimidine-2-carboxamide, also known as CX-4945, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancers. CX-4945 is a selective inhibitor of protein kinase CK2, which is a serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival.
Scientific Research Applications
Antitumor Activity
N-cyclohexylpyrimidine-2-carboxamide derivatives have shown potential in the field of oncology. Studies on similar compounds, like N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide, have demonstrated potent antitumor activity in preclinical assays. These compounds are identified as potent inhibitors of Src/Abl kinase, with excellent antiproliferative activity against hematological and solid tumor cell lines. Such derivatives have shown promising results in vivo, including complete tumor regressions in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity at multiple dose levels (Lombardo et al., 2004).
HIV Integrase Inhibitors
Compounds in the dihydroxypyrimidine carboxamide family, which are structurally related to N-cyclohexylpyrimidine-2-carboxamide, have been identified as potent and selective HIV integrase inhibitors. These compounds show robust inhibitory activity against HIV-integrase-catalyzed strand transfer processes. They have favorable pharmacokinetic properties in preclinical species, indicating potential as clinically useful antiviral agents (Pace et al., 2007).
Antimycobacterial Agents
Research on indole-2-carboxamides, which share a similar chemical framework with N-cyclohexylpyrimidine-2-carboxamide, reveals promising antimycobacterial properties. These compounds, identified through phenotypic screening against mycobacteria, have shown effectiveness against Mycobacterium tuberculosis (Mtb), including strains resistant to standard tuberculosis drugs. Despite challenges in solubility, these derivatives have favorable oral pharmacokinetic properties and in vivo efficacy, making them an exciting new class of antituberculosis agents (Kondreddi et al., 2013).
Synthesis and Chemical Reactions
N-cyclohexylpyrimidine-2-carboxamide derivatives have been explored for their synthesis and chemical reaction properties. Studies have shown that treatment of cyclohexanone-2-carboxamide with cyclic ketones can yield oxazine derivatives and substituted 2-spiropyrimidin-4-ones. These compounds undergo formylation or electrophilic rearrangement under specific conditions, highlighting their versatility in organic synthesis (Markov et al., 2013).
properties
IUPAC Name |
N-cyclohexylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSLMQJRPBLXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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